molecular formula C4H7N3O2S B6613564 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole CAS No. 1094755-10-8

3-methanesulfonyl-4-methyl-4H-1,2,4-triazole

Cat. No. B6613564
CAS RN: 1094755-10-8
M. Wt: 161.19 g/mol
InChI Key: LJMWUFZQDSJIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole, also known as MMT, is an organic compound with a molecular formula of C4H5N3OS. It is a derivative of the triazole family of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. MMT is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as well as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is used in the study of the mechanisms of drug action and toxicity.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. In addition, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to modulate the expression of certain genes involved in the regulation of cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis methods are relatively straightforward. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is a versatile compound that can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments. It has been shown to be toxic to certain cells, and it can be difficult to control the concentration of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in a solution. Additionally, the mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood, making it difficult to predict its effects in a given experiment.

Future Directions

The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole as a tool to study the mechanisms of drug action and toxicity. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the effects of certain drugs on the expression of genes involved in the regulation of cell cycle progression and apoptosis. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the structure and function of proteins, as well as to study the effects of certain compounds on the activity of enzymes. Finally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used in the development of new pharmaceuticals and other organic compounds.

properties

IUPAC Name

4-methyl-3-methylsulfonyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMWUFZQDSJIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methanesulfonyl-4-methyl-4H-1,2,4-triazole

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-3-(methylsulfanyl)-4H-1,2,4-triazole (31 g, 239.96 mmol, 1 eq.) in 1000 ml of DCM cooled to 0° C. was added NaHCO3 (42.33 g, 503.92 mmol, 2.1 eq.) followed by m-CPBA (70%, 118.31 g, 479.92 mmol, 2.0 eq.) portion wise. The reaction was warmed to r.t. and stirred. A sat. aqueous 1/1 Na2S2O3/Na2CO3 solution was added slowly and the mixture stirred 15 min. The layers were separated and the organics were washed with H2O, dried over MgSO4 and concentrated. The crude was triturated in IPE and filtered to give 4-methyl-3-(methylsulfonyI)-4H-1,2,4-triazole (9.35 g, 59% yield) as yellow solid.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
42.33 g
Type
reactant
Reaction Step Two
Quantity
118.31 g
Type
reactant
Reaction Step Three
Name
Na2S2O3 Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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